molecular formula C7H6BrNO3 B2664819 5-Bromo-2-hydroxy-4-methylpyridine-3-carboxylic acid CAS No. 1909308-56-0

5-Bromo-2-hydroxy-4-methylpyridine-3-carboxylic acid

Cat. No. B2664819
CAS RN: 1909308-56-0
M. Wt: 232.033
InChI Key: XWBBDMPPUISBGX-UHFFFAOYSA-N
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Description

5-Bromo-2-hydroxy-4-methylpyridine-3-carboxylic acid is a chemical compound with the CAS Number: 1909308-56-0 . It has a molecular weight of 232.03 . It is a powder at room temperature . It is used in medicine .


Synthesis Analysis

The synthesis of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate involves a five-step reaction, including two-step oxygen, esterification, reduction, diazotization hydrolysis, and more . The raw material used is 2-amino-5-bromo-4-methylpyridine . The total yield of this process is more than 40% .


Molecular Structure Analysis

The IUPAC name of this compound is 5-bromo-2-hydroxy-4-methylnicotinic acid . Its InChI Code is 1S/C7H6BrNO3/c1-3-4 (8)2-9-6 (10)5 (3)7 (11)12/h2H,1H3, (H,9,10) (H,11,12) .


Chemical Reactions Analysis

The bromination reaction of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) is a key step in the synthesis of imidazolinones . N-bromosuccinimide (NBS) is used as a brominating reagent for bromination of the methyl group on the pyridine ring .


Physical And Chemical Properties Analysis

This compound is slightly soluble in water . It should be stored in a cool, dry place and the container should be kept tightly closed . It is incompatible with oxidizing agents . The melting point is 198-202 °C .

Scientific Research Applications

Synthesis and Ligand Development

5-Bromo-2-hydroxy-4-methylpyridine-3-carboxylic acid serves as a critical intermediate in the synthesis of various ligands and complex molecules. For instance, Charbonnière et al. (2001) demonstrated its utility in creating mono-, bis-, and tris-tridentate ligands, starting from a 5′-methyl-6-bromo-2,2′-bipyridine building block. These ligands show high affinity for the complexation of lanthanide(III) cations, which are significant in various fields, including materials science and biochemistry (Charbonnière, Weibel, & Ziessel, 2001).

Electrocatalytic Applications

The compound is also explored in electrocatalytic applications, such as the electrocatalytic carboxylation of related pyridine compounds with CO2 in ionic liquids. Feng et al. (2010) investigated the electrocatalytic carboxylation of 2-amino-5-bromopyridine, which is structurally similar to this compound, showing its potential in synthesizing valuable carboxylic acids from simple pyridines and CO2 under mild conditions (Feng, Huang, Liu, & Wang, 2010).

Synthesis of Bioactive Molecules

The structural motif of this compound is instrumental in synthesizing bioactive molecules. Hirokawa et al. (2000) described an efficient synthesis route for a molecule incorporating a similar pyridine carboxylic acid structure, highlighting the compound's relevance in creating potent antagonists for dopamine and serotonin receptors. This showcases the potential of this compound in medicinal chemistry and drug discovery (Hirokawa, Horikawa, & Kato, 2000).

Supramolecular Chemistry

In supramolecular chemistry, this compound and its derivatives can contribute to the development of non-covalently bonded supramolecular architectures. Zhang et al. (2015) explored the weak interactions between organic bases and acidic derivatives, leading to complex structures. This research implies that derivatives of this compound could play a role in designing new materials with specific properties (Zhang et al., 2015).

Mechanism of Action

The enzyme catalyzes a dismutation reaction: the oxidation of 5-formyl-3-hydroxy-2-methylpyridine 4-carboxylic acid (FHMPC) to 3-hydroxy-2-methylpyridine 4,5-dicarboxylic acid with NAD (+) and reduction of FHMPC to 4-pyridoxic acid with NADH .

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . Precautionary statements include P280 - P301 + P312 + P330 - P302 + P352 - P305 + P351 + P338 + P310 .

properties

IUPAC Name

5-bromo-4-methyl-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c1-3-4(8)2-9-6(10)5(3)7(11)12/h2H,1H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBBDMPPUISBGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC=C1Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1909308-56-0
Record name 5-bromo-2-hydroxy-4-methylpyridine-3-carboxylic acid
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